molecular formula C15H14N4O2 B2384929 6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone CAS No. 861207-22-9

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Cat. No. B2384929
M. Wt: 282.303
InChI Key: LFBXECGVUXNYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is a pyrimidine derivative that has a pyrazolone moiety attached to it. The synthesis method of this compound is complex, and it requires specific reagents and conditions. The purpose of

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Anticancer and Anti-5-Lipoxygenase Agents : A study synthesized a series of derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. This research suggested potential applications in cancer and inflammation treatment (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

  • Enhancement of Cellobiase Reactivity : A study focused on synthesizing and reacting ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and its derivatives with various compounds, resulting in increased reactivity of cellobiase, an enzyme (Abd & Gawaad, 2008).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Research into new pyrimidine derivatives, including those based on the compound of interest, has reported antimicrobial properties, suggesting potential applications in combating microbial infections (Farag, Kheder, & Mabkhot, 2008).

Biocidal Properties

  • Biocidal Properties : A study investigated the biological activity of compounds related to the pyrazolopyrimidinone class against various bacteria and fungi, finding significant biocidal properties (Youssef et al., 2011).

Antitumor Activity

  • Cytotoxicity Against Cancer Cell Lines : Research into pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, related to the compound , showed moderate to significant cytotoxicity against various cancer cell lines (Alam et al., 2018).

Antioxidant Properties

  • Antioxidant Property : Novel amino-pyrazolone, amino-isoxazolone, and amino-pyrimidinone derivatives, akin to the compound , have been developed with noted antimicrobial activity and antioxidant properties (Padmavathi et al., 2007).

Nonsteroidal Antiinflammatory Drug Development

  • Development of Nonsteroidal Antiinflammatory Drugs : A study explored the synthesis of pyrazolo[1,5-a]pyrimidines as nonsteroidal antiinflammatory drugs without ulcerogenic activity, suggesting therapeutic potential in the field of pain and inflammation management (Auzzi et al., 1983).

properties

IUPAC Name

4-ethyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-11-8-13(20)17-15(16-11)19-14(21)9-12(18-19)10-6-4-3-5-7-10/h3-9,18H,2H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBXECGVUXNYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

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